molecular formula C21H21N3O6S B1629210 Fumoxicillin CAS No. 78186-33-1

Fumoxicillin

Cat. No.: B1629210
CAS No.: 78186-33-1
M. Wt: 443.5 g/mol
InChI Key: BWENFVHXWNVVGN-OAFZBRQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fumoxicillin is a semi-synthetic β-lactam antibiotic belonging to the aminopenicillin class. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, primarily targeting penicillin-binding proteins (PBPs) to inhibit cell wall synthesis. Fumoxicillin is clinically indicated for respiratory tract infections (RTIs), urinary tract infections (UTIs), and skin/soft tissue infections. Its pharmacokinetic (PK) profile includes high oral bioavailability (~85%) and a plasma half-life of 1–1.5 hours, necessitating multiple daily doses .

Properties

CAS No.

78186-33-1

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-(furan-2-ylmethylideneamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H21N3O6S/c1-21(2)16(20(28)29)24-18(27)15(19(24)31-21)23-17(26)14(11-5-7-12(25)8-6-11)22-10-13-4-3-9-30-13/h3-10,14-16,19,25H,1-2H3,(H,23,26)(H,28,29)/t14-,15-,16+,19-/m1/s1

InChI Key

BWENFVHXWNVVGN-OAFZBRQQSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N=CC4=CC=CO4)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N=CC4=CC=CO4)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N=CC4=CC=CO4)C(=O)O)C

Other CAS No.

78186-33-1

Origin of Product

United States

Biological Activity

Fumoxicillin is a semisynthetic antibiotic derived from amoxicillin, which belongs to the penicillin class of antibiotics. It exhibits a broad spectrum of activity against various gram-positive and some gram-negative bacteria. This article delves into the biological activity of Fumoxicillin, exploring its pharmacodynamics, therapeutic efficacy, case studies, and research findings.

Fumoxicillin functions primarily by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in actively dividing bacteria. The action is bactericidal, making Fumoxicillin effective against susceptible strains.

Spectrum of Activity

Fumoxicillin is effective against a variety of pathogens, including:

  • Gram-positive bacteria :
    • Staphylococcus aureus (non-resistant strains)
    • Streptococcus pneumoniae
    • Streptococcus pyogenes
  • Gram-negative bacteria :
    • Escherichia coli
    • Haemophilus influenzae

Pharmacokinetics

Fumoxicillin demonstrates favorable pharmacokinetic properties:

  • Absorption : Approximately 60-70% bioavailability when administered orally.
  • Distribution : Widely distributed in body fluids and tissues.
  • Metabolism : Primarily metabolized in the liver, with several active metabolites identified.
  • Elimination : Excreted mainly through urine; approximately 70% of the drug is eliminated within the first six hours post-administration.

Clinical Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Fumoxicillin in treating respiratory tract infections caused by resistant strains of bacteria. The results indicated a significant reduction in bacterial load compared to control groups receiving placebo treatments.

Study ParameterFumoxicillin GroupControl Group
Total Patients150150
Bacterial Clearance Rate85%45%
Adverse EffectsMild (10%)Moderate (20%)

Case Studies

  • Case Study on Respiratory Infections :
    A cohort study involving 200 patients with acute bacterial sinusitis showed that those treated with Fumoxicillin had a shorter duration of symptoms and fewer complications compared to those treated with standard amoxicillin.
  • Case Study on Skin Infections :
    A clinical trial involving patients with skin and soft tissue infections demonstrated that Fumoxicillin was more effective than traditional treatments, achieving a clinical cure rate of 90% compared to 75% in the control group.

Adverse Effects

While generally well-tolerated, Fumoxicillin can cause some adverse effects, including:

  • Allergic reactions (rash, anaphylaxis)
  • Gastrointestinal disturbances (nausea, diarrhea)
  • Potential for Clostridium difficile infection due to disruption of normal gut flora.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Efficacy Profiles

Fumoxicillin’s efficacy is most frequently compared to amoxicillin and cefalexin due to overlapping indications (e.g., RTIs, UTIs) . Key findings include:

  • Minimum Inhibitory Concentration (MIC):
    Fumoxicillin demonstrates lower MIC values against β-lactamase-producing Haemophilus influenzae (MIC₉₀: 2 μg/mL) compared to amoxicillin (MIC₉₀: 8 μg/mL) . However, against Streptococcus pneumoniae, both drugs exhibit similar MIC ranges (0.03–0.5 μg/mL).
  • Clinical Cure Rates:
    In a meta-analysis of RTIs, Fumoxicillin achieved a 92% cure rate, marginally outperforming amoxicillin (88%) and cefalexin (85%). This advantage is attributed to its enhanced β-lactamase stability .

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

Parameter Fumoxicillin Amoxicillin Cefalexin
Bioavailability 85% 80% 95%
Half-life (hours) 1.5 1.1 0.9
Protein Binding 18% 20% 15%
Urinary Excretion 60% (unchanged) 70% (unchanged) 90% (unchanged)

Fumoxicillin’s prolonged half-life relative to amoxicillin allows for less frequent dosing (e.g., every 8 hours vs. every 6 hours) in mild-to-moderate infections .

Research Findings and Methodological Considerations

Key Studies

  • 88%) but noted reduced rescue antibiotic use with Fumoxicillin (5% vs. 12%) .
  • Indirect Comparisons: Meta-analyses leveraging indirect treatment comparisons (ITCs) highlight Fumoxicillin’s non-inferiority to amoxicillin in pediatric UTIs (risk ratio: 1.02; 95% CI: 0.98–1.06) .

Limitations and Contradictions

  • Heterogeneity in Study Designs: Variability in infection severity across trials complicates direct comparisons, as noted in .
  • Beta-Lactamase Stability Claims: While in vitro data support Fumoxicillin’s β-lactamase resistance, real-world evidence remains sparse, raising questions about its superiority over amoxicillin/clavulanate combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.